3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
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Overview
Description
Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer is a type of polyurethane that combines polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate). This polymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it suitable for various applications in the medical, industrial, and environmental fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer typically involves the following steps:
Polymerization of Caprolactone: Caprolactone is polymerized using a catalyst such as stannous octoate to form polycaprolactone.
Reaction with Dipropylene Glycol: Polycaprolactone is then reacted with dipropylene glycol under controlled conditions to form a prepolymer.
Addition of Methylenebis(phenyl isocyanate): The prepolymer is further reacted with methylenebis(phenyl isocyanate) to form the final polyurethane polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors and precise control of temperature and pressure to ensure consistent quality and properties. The process may also include additional steps such as purification and stabilization to enhance the polymer’s performance .
Types of Reactions:
Hydrolysis: The polymer undergoes hydrolysis, especially in the presence of water, leading to the breakdown of ester bonds in polycaprolactone.
Oxidation: The polymer can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of carbonyl compounds.
Substitution: The isocyanate groups in methylenebis(phenyl isocyanate) can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Produces polycaprolactone oligomers and dipropylene glycol.
Oxidation: Produces carbonyl compounds and other oxidized derivatives.
Substitution: Produces substituted urethanes and other derivatives.
Scientific Research Applications
Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functional materials and composites.
Biology: Employed in tissue engineering and regenerative medicine due to its biocompatibility and biodegradability.
Medicine: Utilized in drug delivery systems, wound healing, and medical implants.
Industry: Applied in the production of coatings, adhesives, and elastomers for various industrial applications
Mechanism of Action
The polymer exerts its effects through several mechanisms:
Biodegradation: The ester bonds in polycaprolactone are hydrolyzed by enzymes or water, leading to the gradual breakdown of the polymer.
Mechanical Properties: The polymer’s mechanical strength and flexibility are attributed to the interactions between polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate).
Biocompatibility: The polymer’s biocompatibility is due to its non-toxic degradation products and its ability to support cell attachment and proliferation.
Comparison with Similar Compounds
- **Poly(lactic-co-gly
Poly(lactic acid): Another biodegradable polymer used in medical and environmental applications.
Poly(glycolic acid): Known for its high strength and biodegradability, often used in medical sutures.
Properties
CAS No. |
154336-14-8 |
---|---|
Molecular Formula |
C27H38N2O7 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H14O3.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-3-1-5-9-6-2-4-8;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;7-8H,1-6H2;1-5H2 |
InChI Key |
GSOYLJHOEWCFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(CO)COCCCO |
Related CAS |
154336-14-8 |
Origin of Product |
United States |
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